![molecular formula C17H15ClN2O4S B3052660 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 433691-61-3](/img/structure/B3052660.png)
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
Overview
Description
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be prepared through a multi-step synthesis method.
Mechanism of Action
The exact mechanism of action of 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and division. Additionally, it may work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and physiological effects:
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cell growth and division. Additionally, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, it has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anticancer, antibacterial, antifungal, and anti-inflammatory properties, making it a versatile compound for research purposes. However, one limitation of using this compound is its synthetic nature, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research involving 3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its antibacterial and antifungal properties in more detail, with the aim of developing new antibiotics and antifungal agents. Additionally, further research could be conducted to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases.
Scientific Research Applications
3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its antibacterial and antifungal properties, as it has been shown to be effective against several bacterial and fungal strains. Furthermore, it has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
3-[(3-chloro-4-ethoxybenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-2-24-14-7-6-10(9-13(14)18)15(21)20-17(25)19-12-5-3-4-11(8-12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGAEWUGPXRREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367820 | |
Record name | STK109515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
433691-61-3 | |
Record name | STK109515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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